molecular formula C10H5N3O3 B11057692 1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B11057692
M. Wt: 215.16 g/mol
InChI Key: MOIPKPOVIHVHQK-UHFFFAOYSA-N
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Description

1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that features a naphthalene ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the reaction of azides with alkynes to form the triazole ring, followed by the formation of the naphthoquinone structure . The reaction conditions are mild, and the process is eco-friendly with a good atom economy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the naphthoquinone structure.

    Substitution: Substitution reactions can occur at the triazole ring or the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

    Oxime Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions, leading to a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of specific enzymes. For example, it acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan degradation . By inhibiting these enzymes, the compound can modulate immune responses and exhibit anticancer effects.

Properties

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

3-hydroxybenzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C10H5N3O3/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)11-12-13(8)16/h1-4,16H

InChI Key

MOIPKPOVIHVHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N(N=N3)O

Origin of Product

United States

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